molecular formula C9H15N3O2 B13534502 Methyl 2-amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)propanoate

Methyl 2-amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)propanoate

Cat. No.: B13534502
M. Wt: 197.23 g/mol
InChI Key: YPKYAODUZMKJCC-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)propanoate is a chemical compound that belongs to the class of pyrazole derivatives Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a methyl ester group, an amino group, and a dimethyl-substituted pyrazole ring

Properties

Molecular Formula

C9H15N3O2

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 2-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate

InChI

InChI=1S/C9H15N3O2/c1-6-7(5-11-12(6)2)4-8(10)9(13)14-3/h5,8H,4,10H2,1-3H3

InChI Key

YPKYAODUZMKJCC-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)CC(C(=O)OC)N

Origin of Product

United States

Preparation Methods

Preparation Methods Analysis

Synthetic Routes

The synthesis of methyl 2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoate generally follows strategies involving the construction of the pyrazole moiety followed by functionalization of the amino acid ester side chain or vice versa. Two main synthetic approaches have been documented:

Pyrazole Ring Construction Followed by Amino Acid Ester Formation
  • Starting from dimethyl acetone-1,3-dicarboxylate , cyclization with monosubstituted hydrazines forms pyrazolone intermediates.
  • These intermediates are then converted into methyl pyrazolylacetates through esterification and subsequent transformations.
  • The amino group is introduced via substitution or amidation steps, followed by reduction or deprotection to yield the amino acid ester derivative.
  • For example, the reaction of methyl (pyrazol-3-yl)acetates with amines and subsequent reduction with lithium aluminum hydride (LiAlH4) in refluxing tetrahydrofuran (THF) produces the target amino ester in moderate yields (50–54%).
Direct Functionalization of Pyrazole-4-carboxylic Acid Derivatives
  • Another method involves the condensation of 1,5-dimethyl-1H-pyrazole-4-carboxylic acid with methylamine under dehydrating conditions, such as using thionyl chloride or dicyclohexylcarbodiimide (DCC), to form the corresponding amide intermediate.
  • This intermediate is then esterified with methanol to yield the methyl ester.
  • Controlled reaction conditions and the use of catalysts or activating agents improve yield and purity.

Reaction Conditions and Reagents

Step Reaction Type Reagents/Conditions Notes
Pyrazole formation Cyclization Dimethyl acetone-1,3-dicarboxylate + hydrazine derivatives, reflux in methanol Forms pyrazolone intermediates
Esterification Ester formation Methanol, acid catalyst or thionyl chloride Converts acid or amide to methyl ester
Amination Amidation or substitution Methylamine, DCC or CDI (carbonyldiimidazole) Introduces amino group
Reduction Amide to amine LiAlH4 in refluxing THF Reduces amide to amino ester
Purification Chromatography, recrystallization Silica gel chromatography, solvent recrystallization Ensures product purity

Ultrasonic-Assisted Synthesis

  • Ultrasonic irradiation has been applied to accelerate coupling reactions involving amino acid esters and pyrazole derivatives.
  • For instance, ultrasonic methods at 30 °C using coupling reagents such as OxymaPure and diisopropylcarbodiimide (DIC) in dimethylformamide (DMF) significantly reduce reaction times (1–2 hours) and improve yields (up to 95%) compared to conventional overnight reactions at room temperature.
  • This method is efficient for synthesizing alkyl pyrazolyl amino acid esters and may be adapted for this compound.

Experimental Data Summary

Compound Starting Material Key Reagents Yield (%) Notes
This compound Methyl (pyrazol-3-yl)acetate LiAlH4, THF reflux 50–54 Reduction of amide intermediate
N-acyl derivatives Pyrazolyl amino esters Ac2O or PhCOCl, Et3N 55–87 Acylation for derivative synthesis
Amino acid ester derivatives Amino acid ester hydrochlorides + pyrazole derivatives OxymaPure/DIC, DMF, ultrasonic 92–95 Ultrasonic-assisted coupling

Notes on Process Optimization and Scale-Up

  • Industrial scale synthesis would require optimization of reaction parameters such as temperature, solvent choice, reagent stoichiometry, and purification methods to maximize yield and purity.
  • Continuous flow reactors and automated systems can enhance reproducibility and scalability.
  • Use of catalysts and green chemistry approaches, including ultrasonic irradiation, may reduce reaction times and waste.
  • Purification typically involves chromatographic techniques and recrystallization to achieve pharmaceutical-grade purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)propanoate can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The ester group can be reduced to the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions may involve reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 2-amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)propanoate has found applications in several areas of scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.

    Industry: It is used in the synthesis of specialty chemicals and as a precursor for the production of advanced materials.

Mechanism of Action

The mechanism of action of methyl 2-amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)propanoate involves its interaction with specific molecular targets and pathways. The amino group and pyrazole ring are key functional groups that enable the compound to bind to enzymes and receptors, modulating their activity. The exact molecular targets and pathways may vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-(3-methoxy-1,5-dimethyl-1H-pyrazol-4-yl)propanoate: Similar structure with a methoxy group instead of a hydrogen atom.

    Methyl 2-amino-3-(1H-imidazol-4-yl)propanoate: Contains an imidazole ring instead of a pyrazole ring.

Uniqueness

Methyl 2-amino-3-(1,5-dimethyl-1h-pyrazol-4-yl)propanoate is unique due to its specific substitution pattern on the pyrazole ring, which imparts distinct chemical and biological properties. The presence of the dimethyl groups at positions 1 and 5 of the pyrazole ring can influence the compound’s reactivity and interactions with biological targets, making it a valuable compound for research and development.

Biological Activity

Methyl 2-amino-3-(1,5-dimethyl-1H-pyrazol-4-yl)propanoate is a compound belonging to the pyrazole derivative class, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

Property Details
Molecular Formula C9H15N3O2
Molecular Weight 197.23 g/mol
IUPAC Name methyl (3R)-3-amino-3-(1,5-dimethylpyrazol-4-yl)propanoate
InChI Key LLSVADGEEAESIM-MRVPVSSYSA-N

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The compound is believed to modulate the activity of these targets through binding interactions that can lead to various biological effects such as:

  • Enzyme Inhibition: It has been studied for potential inhibitory effects on enzymes involved in metabolic pathways.
  • Receptor Modulation: The compound may interact with receptors linked to inflammatory and cancer pathways.

Anti-Cancer Activity

Research indicates that this compound exhibits anti-cancer properties. A study highlighted its ability to inhibit cell proliferation in various cancer cell lines by inducing apoptosis and cell cycle arrest. The compound's pyrazole moiety is known for its role in mediating such effects through the modulation of signaling pathways associated with tumor growth.

Anti-inflammatory Effects

The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines in immune cells. This suggests potential applications in treating inflammatory diseases.

Neuroprotective Effects

Preliminary studies suggest that this compound may possess neuroprotective effects. It has been shown to protect neuronal cells from oxidative stress-induced damage, which could have implications for neurodegenerative diseases.

Case Study 1: Anti-Cancer Activity

A recent study investigated the effect of this compound on breast cancer cells. The results indicated a significant reduction in cell viability at concentrations above 10 µM, with mechanisms involving apoptosis activation and inhibition of the PI3K/Akt pathway.

Case Study 2: Anti-inflammatory Mechanisms

In a model of lipopolysaccharide (LPS)-induced inflammation, treatment with this compound resulted in a marked decrease in TNF-alpha and IL-6 levels. This study supports its potential use as an anti-inflammatory agent.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with other pyrazole derivatives:

Compound Biological Activity
1,5-DimethylpyrazoleAnti-cancer and anti-inflammatory
Pyrazole-based inhibitorsEnzyme inhibitors in various pathways

Q & A

Q. How do hydrogen-bonding networks impact the compound’s pharmacokinetic properties?

  • Methodological Answer : Hydrogen-bond donors/acceptors influence LogP (lipophilicity) and membrane permeability. Free-Wilson analysis correlates substituent effects with Caco-2 cell permeability data .

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